REACTION_CXSMILES
|
C[Si](C)(C)[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([OH:13])[C:4]=1C#C.[CH2:18]1COC[CH2:19]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O>[C:18]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([OH:13])[CH:4]=1)#[CH:19] |f:2.3|
|
Name
|
methyl 4-trimethylsilanyl-ethynyl-2-hydroxybenzoate
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
C[Si](C1=C(C(=C(C(=O)OC)C=C1)O)C#C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.7 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC(=C(C(=O)OC)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |